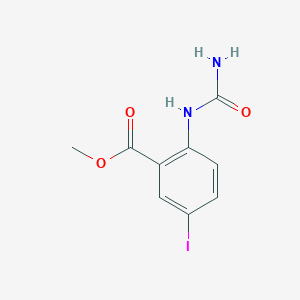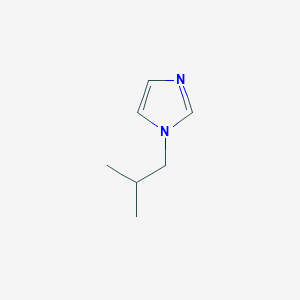
Methyl 2-(carbamoylamino)-5-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(carbamoylamino)-5-iodobenzoate is an organic compound with a complex structure that includes a carbamoylamino group and an iodine atom attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylamino)-5-iodobenzoate typically involves the reaction of 2-amino-5-iodobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of a carbamoylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(carbamoylamino)-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzoates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of 2-(carbamoylamino)-5-iodobenzoic acid.
科学的研究の応用
Methyl 2-(carbamoylamino)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(carbamoylamino)-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2-(carbamoylamino)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(carbamoylamino)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(carbamoylamino)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(carbamoylamino)-5-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with molecular targets, making this compound particularly valuable in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and developers seeking to explore new frontiers in chemistry, biology, medicine, and industry.
特性
CAS番号 |
116027-11-3 |
|---|---|
分子式 |
C9H9IN2O3 |
分子量 |
320.08 g/mol |
IUPAC名 |
methyl 2-(carbamoylamino)-5-iodobenzoate |
InChI |
InChI=1S/C9H9IN2O3/c1-15-8(13)6-4-5(10)2-3-7(6)12-9(11)14/h2-4H,1H3,(H3,11,12,14) |
InChIキー |
LIUMAPUSOZZTHL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)I)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)


![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)



